1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
Overview
Description
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is a chemical compound with the molecular formula C7H5ClF2O . It is a liquid at room temperature . The CAS Number of this compound is 81932-03-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine, difluoromethoxy, and fluorine substituents . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 178.57 . More specific physical and chemical properties, such as boiling point, melting point, or solubility, were not available in the sources I found.Scientific Research Applications
Organometallic Chemistry and Catalysis
Fluorinated benzenes, such as 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents contribute to weak π-electron donation abilities, making them useful as non-coordinating solvents or easily displaced ligands. This property facilitates their application in the synthesis of well-defined metal complexes and the activation of C-H and C-F bonds, opening new avenues in organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
The compound under discussion serves as an intermediate in synthesizing difluoromethoxy- and difluorothiomethoxyarenes. Utilizing fluoroform as a difluorocarbene source, researchers have developed methods for converting phenols and thiophenols into their difluoromethoxy derivatives under moderate conditions. This process highlights the compound's role in producing materials with potential applications in pharmaceuticals and agrochemicals (Thomoson & Dolbier, 2013).
Greener Fluorine Chemistry
This compound also contributes to the development of greener fluorine chemistry practices. It participates in electrophilic fluorination reactions, facilitating the synthesis of fluorinated organic compounds under environmentally benign conditions, such as aqueous mediums or solvent-free reactions. This approach underlines the compound's importance in sustainable chemical synthesis strategies (Stavber & Stavber, 2010).
Biodegradation of Difluorobenzenes
Research into the biodegradation of difluorobenzenes, which are structurally related to this compound, provides insights into environmental remediation processes. A study demonstrated that specific microbial strains can degrade difluorobenzenes, suggesting potential applications in bioremediation of pollutants derived from similar fluorinated compounds (Moreira et al., 2009).
Safety and Hazards
This compound is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335, indicating that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPZABLOAPYQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-91-7 | |
Record name | 1-chloro-4-(difluoromethoxy)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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